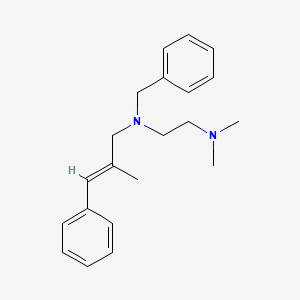
N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine, also known as BMEA, is a chemical compound that has been extensively used in scientific research. BMEA is a chiral compound that has two enantiomers, which have different biological activities.
Mécanisme D'action
The mechanism of action of N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine as a chiral ligand for asymmetric catalysis is not fully understood. However, it is believed that this compound forms a chelate complex with the metal catalyst, which enhances the enantioselectivity of the reaction. The chiral environment created by this compound around the metal catalyst is thought to be responsible for the high enantioselectivity observed in this compound-catalyzed reactions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and does not have any significant side effects. This compound has also been shown to be stable under a wide range of conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine has several advantages for lab experiments, including its high enantioselectivity, stability, and ease of synthesis. However, this compound is a chiral compound, which can make its synthesis and handling more challenging. Additionally, this compound is not readily available commercially, which can make it difficult to obtain.
Orientations Futures
There are several future directions for the use of N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine in scientific research. One direction is the development of new this compound-based ligands for asymmetric catalysis. Another direction is the exploration of this compound's potential as a chiral auxiliary in the synthesis of biologically active compounds. Finally, the development of new synthetic routes for this compound could make it more readily available for use in scientific research.
Conclusion:
In conclusion, this compound is a chiral compound that has been extensively used in scientific research as a chiral ligand for asymmetric catalysis. This compound has several advantages for lab experiments, including its high enantioselectivity, stability, and ease of synthesis. This compound has not been extensively studied for its biochemical and physiological effects, but it has been shown to be non-toxic and does not have any significant side effects. There are several future directions for the use of this compound in scientific research, including the development of new ligands and synthetic routes.
Méthodes De Synthèse
The synthesis of N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine involves the reaction of benzylamine with 2-methyl-3-phenyl-2-propenal in the presence of sodium borohydride. The resulting product is then reacted with N,N-dimethyl-1,2-ethanediamine to yield this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail to obtain a high yield and purity.
Applications De Recherche Scientifique
N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine has been extensively used in scientific research as a chiral ligand for asymmetric catalysis. This compound has been shown to be an effective ligand for the enantioselective hydrogenation of ketones, imines, and olefins. This compound has also been used as a chiral auxiliary in the synthesis of biologically active compounds.
Propriétés
IUPAC Name |
N'-benzyl-N,N-dimethyl-N'-[(E)-2-methyl-3-phenylprop-2-enyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2/c1-19(16-20-10-6-4-7-11-20)17-23(15-14-22(2)3)18-21-12-8-5-9-13-21/h4-13,16H,14-15,17-18H2,1-3H3/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQXQPNZXVXZOW-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN(CCN(C)C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN(CCN(C)C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5361072.png)
![(4-chlorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5361076.png)

![5-{2-[(4-methylbenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5361095.png)
![4-(5-methylpyridin-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5361113.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5361120.png)

![1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-2-[2-(4-nitrophenoxy)ethylidene]indoline](/img/structure/B5361142.png)
![N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5361147.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5361153.png)

![2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5361160.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5361167.png)
![N-[1-(4-ethoxyphenyl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B5361175.png)